![molecular formula C19H24N4O B4643815 N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4643815.png)
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as EPPTB, is a chemical compound that has been studied for its potential use as a therapeutic agent. EPPTB is a piperazine derivative that has been shown to have promising effects in various scientific research studies.
Mecanismo De Acción
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease and Parkinson's disease research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer cell growth and proliferation. In Alzheimer's disease and Parkinson's disease research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to reduce oxidative stress and inflammation, which are important factors in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have promising effects in various scientific research studies, making it a potentially useful therapeutic agent. Another advantage is that it can be synthesized using a multi-step process, which allows for the production of large quantities of the compound. One limitation is that N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide's mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide's effects may be specific to certain diseases or cell types, which makes it important to test its efficacy in various models.
Direcciones Futuras
There are several future directions for N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide research. One direction is to further investigate its mechanism of action, which will help to optimize its use as a therapeutic agent. Another direction is to test its efficacy in various disease models, which will help to determine its potential clinical applications. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and its derivatives. Finally, future research could investigate the potential side effects and toxicity of N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, which will be important for its eventual clinical use.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have promising effects in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N-(4-ethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-16-3-5-18(6-4-16)21-19(24)23-13-11-22(12-14-23)15-17-7-9-20-10-8-17/h3-10H,2,11-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZKLOMQJTFSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.